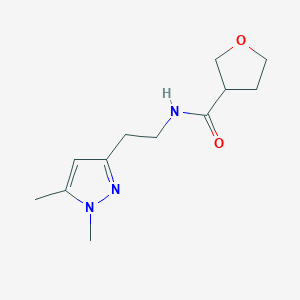

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide

Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide is a heterocyclic compound featuring a 1,5-dimethylpyrazole core linked via an ethyl chain to a tetrahydrofuran-3-carboxamide group. The 1,5-dimethyl substitution on the pyrazole ring reduces steric hindrance compared to bulkier aryl substituents, while the tetrahydrofuran component introduces oxygen-based hydrogen-bonding capacity and enhanced solubility compared to fully aromatic systems.

Synthetic routes for analogous pyrazole carboxamides often employ coupling agents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to activate carboxylic acids for amide bond formation . Alternatively, multicomponent reactions involving pyrazole precursors and heterocyclic aldehydes have been utilized to construct hybrid scaffolds .

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9-7-11(14-15(9)2)3-5-13-12(16)10-4-6-17-8-10/h7,10H,3-6,8H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQSKVFPNNYVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the 1,5-dimethyl substituents.

Coupling with Tetrahydrofuran Derivative: The alkylated pyrazole is coupled with a tetrahydrofuran derivative, such as tetrahydrofuran-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or tetrahydrofuran rings.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Substitution: Substituted derivatives with new functional groups attached to the pyrazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide, exhibit promising anticancer properties. For instance, research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when subjected to light irradiation . This mechanism is crucial for developing photodynamic therapies targeting various cancer types.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. This compound has been noted for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Photodynamic Therapy

In a notable case study, the compound was tested for its efficacy in photodynamic therapy against breast cancer cells. The results indicated that the compound significantly increased ROS levels upon blue light exposure, leading to cell death . This suggests a potential therapeutic role in cancer treatment protocols.

Corrosion Inhibition

Another study investigated the use of this compound as a corrosion inhibitor for low-carbon steel in acidic environments. The findings revealed that the compound effectively reduced corrosion rates, demonstrating its applicability in industrial settings .

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and related molecules:

Key Observations :

- Functional Groups : The target’s carboxamide group differs from sulfonamides (H-Series inhibitors), which exhibit stronger acidity and hydrogen-bond acceptor capacity . Carboxamides may offer balanced lipophilicity and metabolic stability compared to sulfonamides.

- Heterocyclic Components: The tetrahydrofuran ring in the target compound is saturated, enhancing solubility over aromatic systems like benzamide () or isoquinoline (). However, aromatic rings in analogs may improve π-π stacking interactions with biological targets.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound's molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.35 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=NN1C)NC(=O)C2CCCN(C2)C3=NC=CC=N3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazole moiety is known to modulate various signaling pathways by inhibiting or activating target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It may interact with specific receptors, influencing cellular responses and potentially exhibiting analgesic effects.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown promising results in reducing paw edema in animal models.

Case Study:

A study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using the carrageenan-induced paw edema model. One derivative showed ≥84.2% inhibition compared to the standard drug diclofenac (86.72%) after three hours post-administration .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various bacterial strains. Compounds with similar structures have been reported to show effective antibacterial activity against pathogens like E. coli and S. aureus.

Research Findings:

A novel series of 1-thiocarbamoyl 3-substituted phenyl pyrazole derivatives were tested for antibacterial activity, revealing that certain compounds exhibited high activity against both MAO-A and MAO-B isoforms while also demonstrating anti-inflammatory properties .

Efficacy in Biological Assays

The efficacy of this compound can be evaluated through various biological assays:

| Assay Type | Details |

|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema model |

| Antimicrobial | Agar diffusion method against bacterial strains |

| Cytotoxicity | MTT assay on cancer cell lines |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide?

- Methodology : Synthesis typically involves coupling a pyrazole-ethylamine derivative with tetrahydrofuran-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous DMF or DCM. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under reflux with K₂CO₃ as a base .

- Key Steps :

- Activation of the carboxyl group using DCC/NHS.

- Amide bond formation under inert atmosphere.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

- Approach : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry.

- Pyrazole ring protons : Signals between δ 2.1–2.5 ppm for methyl groups (1,5-dimethyl) and δ 6.0–6.5 ppm for pyrazole C-H .

- Tetrahydrofuran moiety : Protons appear as multiplets at δ 1.7–2.2 ppm (methylene) and δ 3.5–4.0 ppm (oxygen-linked CH₂).

- Amide proton : A singlet near δ 8.0 ppm (exchangeable in D₂O) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Experimental Design : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and hydrogen-bonding networks .

- Case Study : For analogous pyrazole carboxamides, SCXRD revealed intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice, with graph-set notation R₂²(8) .

- Challenges : Crystallization may require vapor diffusion with solvents like ethanol/water. Twinning or disorder can be addressed using WinGX/ORTEP for visualization .

Q. What computational strategies (e.g., DFT) predict intermolecular interactions or reactivity?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Application : For related compounds, DFT studies correlated IR vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) with experimental data and identified charge transfer via NBO analysis .

Q. How to address contradictory spectroscopic data between synthesis batches?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.